molecular formula C24H24N4O3 B2540011 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one CAS No. 1705245-14-2

2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2540011
CAS No.: 1705245-14-2
M. Wt: 416.481
InChI Key: BFUWQIVXHQVNDV-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-7-2-3-9-18(16)24-25-22(31-27-24)13-17-8-6-12-28(15-17)23(29)14-20-19-10-4-5-11-21(19)30-26-20/h2-5,7,9-11,17H,6,8,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUWQIVXHQVNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Benzoxazole moiety : Known for its diverse biological properties including antimicrobial and anticancer activities.
  • Piperidine ring : Often associated with various pharmacological effects.
  • Oxadiazole group : Recognized for its potential in drug development due to its biological activity.

Antimicrobial Activity

Research indicates that benzoxazole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing the benzoxazole nucleus have been shown to possess activity against various bacterial strains. A study highlighted that certain benzoxazole derivatives displayed antibacterial effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) demonstrating efficacy .

CompoundMIC (µg/mL)Activity
Benzoxazole Derivative A15Active against Staphylococcus aureus
Benzoxazole Derivative B30Active against Escherichia coli
Compound under study25Active against both strains

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated IC50 values as low as 20 nM against leukemia and lymphoma cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole structure can significantly enhance anticancer activity.

The biological activity of 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one may involve several mechanisms:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of cell membrane integrity : Antimicrobial activities are often linked to the disruption of bacterial cell membranes.
  • Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.

Study 1: Antimicrobial Efficacy

A recent study tested several benzoxazole derivatives for their antimicrobial properties. The results indicated that the compound exhibited significant antibacterial activity against both Bacillus subtilis and Pseudomonas aeruginosa, with an MIC of 25 µg/mL .

Study 2: Anticancer Evaluation

In vitro studies on human breast cancer cell lines (MCF7) revealed that the compound induced apoptosis at concentrations lower than 15 µM. The cytotoxicity was assessed using standard assays, which confirmed its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that compounds with benzoxazole and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of the piperidine ring in the structure enhances the interaction with microbial targets, making these compounds promising candidates for developing new antimicrobial agents .

2. Anticancer Potential
Research has shown that benzoxazole derivatives can inhibit cancer cell proliferation. The incorporation of the oxadiazole moiety may enhance this activity due to its ability to interact with DNA and disrupt cellular processes. Studies involving related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzoxazole structure could yield potent anticancer agents .

3. Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier is crucial for their efficacy in neurological applications .

Case Study 1: Antimicrobial Evaluation
A series of derivatives based on similar structures were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant antimicrobial activity compared to standard antibiotics. This suggests that the compound could also possess similar properties, warranting further investigation into its structure-activity relationship (SAR) .

Case Study 2: Anticancer Activity
In a study evaluating the cytotoxicity of benzoxazole derivatives against various cancer cell lines, it was found that certain modifications led to enhanced activity. For example, compounds with oxadiazole substitutions showed increased apoptosis in cancer cells, indicating a potential pathway for the development of new anticancer therapies involving this compound .

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